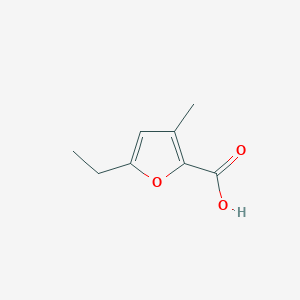

![molecular formula C18H17N3O4S B2898177 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 869346-96-3](/img/structure/B2898177.png)

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

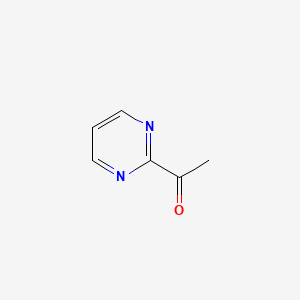

“2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C14H15N3O3S . It has a molecular weight of 305.35 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzodioxol group, an imidazole group, and a furan group . The InChI string for this compound is InChI=1S/C14H15N3O3S/c1-15-13(18)8-21-14-16-4-5-17(14)7-10-2-3-11-12(6-10)20-9-19-11/h2-6H,7-9H2,1H3,(H,15,18) .

Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 90.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 305.08341252 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

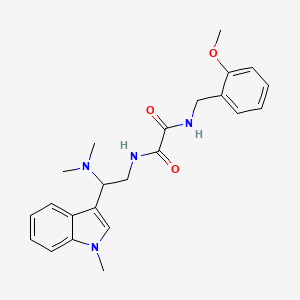

The compound 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, due to its complex structure incorporating imidazole, furan, and acetamide functionalities, may be of interest in the synthesis of diverse heterocyclic compounds. For instance, a related method involved a three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, providing an efficient strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process exhibits excellent functional group tolerance and good efficiency, suggesting potential pathways for synthesizing related compounds (Cui et al., 2018).

Antimicrobial and Antiparasitic Activities

The compound's structural features, particularly the presence of an imidazole ring, are known to confer biological activity. A related study synthesized imidazole derivatives, finding them effective against unicellular parasites such as Giardia intestinalis and Trichomonas vaginalis. These derivatives exhibited antiparasitic bioactivity in the micromolar range, which could potentially be explored for similar compounds (Hernández-Núñez et al., 2009).

Anticancer Applications

The investigation into thiazolidine derivatives, including structures similar to the query compound, has revealed significant anticancer activities. Specifically, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation against leukemia cell lines demonstrated potent and selective cytotoxic effects. This suggests a promising area of research for the development of anticancer agents leveraging the structural motif of the query compound (Horishny et al., 2021).

Antibacterial Agents

The antimicrobial potential of compounds bearing imidazole and thiazole groups has been extensively documented. A study synthesizing 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives showed significant antibacterial activity, highlighting the promise of similar compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Future Directions

While there is limited information available on this specific compound, similar compounds have shown potential in the field of anticancer research . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name |

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-17(20-9-14-2-1-7-23-14)11-26-18-19-5-6-21(18)10-13-3-4-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAJUFEZHMLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

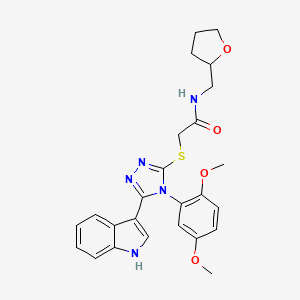

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)

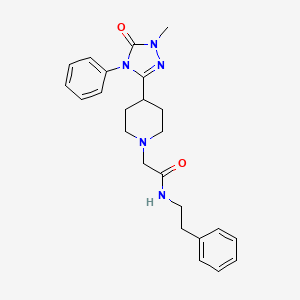

![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)

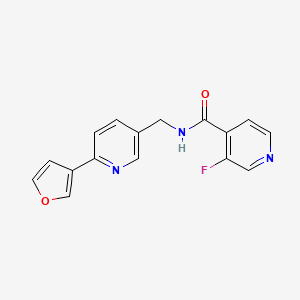

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)